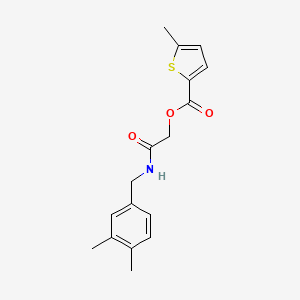
(E)-2-(5-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(5-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid is a useful research compound. Its molecular formula is C21H13NO4S2 and its molecular weight is 407.46. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(5-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(5-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activity
Compounds related to this chemical structure have shown significant antimicrobial and antifungal activities. For instance, derivatives synthesized from related chemical structures have been tested for their efficacy against various bacterial and fungal species, demonstrating comparable activities to standard drugs in certain cases (Patel & Shaikh, 2010). Microwave-assisted synthesis of some derivatives has resulted in compounds with notable antibacterial and antifungal activities, indicating potential for development into antimicrobial agents (Sodha et al., 2003).
Anticancer and Antiangiogenic Effects
Research into derivatives of this chemical compound has revealed potent anticancer and antiangiogenic effects in in vivo studies, particularly against transplantable mouse tumors. These effects include inhibiting tumor growth and endothelial proliferation, suggesting a promising avenue for anticancer therapy (Chandrappa et al., 2010). Additionally, studies have shown that certain derivatives can induce apoptosis in human leukemia cells, further underscoring their potential in cancer treatment (Chandrappa et al., 2009).
Corrosion Inhibition
Azo derivatives related to this compound have been investigated for their ability to serve as corrosion inhibitors for mild steel in acidic environments. These studies found that the compounds could significantly reduce corrosion, making them useful for protecting industrial materials (Bedair et al., 2022).
Antibiofilm Agents
Some novel thiazolidione derivatives have shown significant activity as antibiofilm agents against Staphylococcus epidermidis, in addition to possessing antibacterial properties. This suggests their potential application in preventing and treating biofilm-associated infections (Pan et al., 2011).
Nematicidal and Antibacterial Activity
Research on thiazolopyrimidine derivatives has revealed notable nematicidal and antibacterial activities, indicating potential use in agricultural pest control and antimicrobial applications (Reddy et al., 2010).
Propriétés
IUPAC Name |
2-[5-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO4S2/c23-19-18(28-21(27)22(19)13-6-2-1-3-7-13)12-14-10-11-17(26-14)15-8-4-5-9-16(15)20(24)25/h1-12H,(H,24,25)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBHPOADSUFDHU-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4C(=O)O)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4C(=O)O)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(5-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chloro-2-fluorophenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2732666.png)

![6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
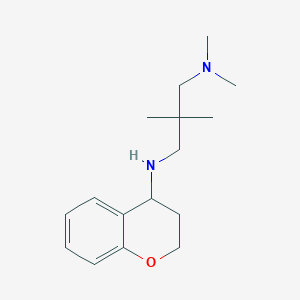
![3-phenyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2732675.png)
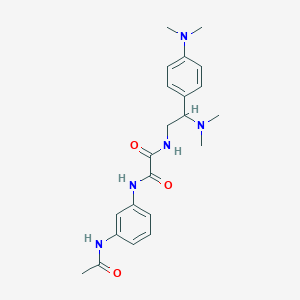

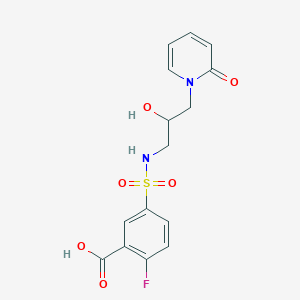
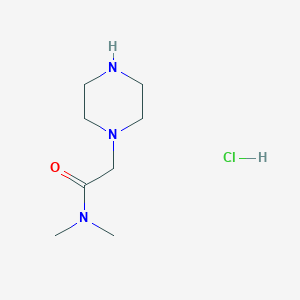

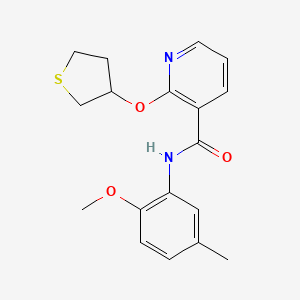
![4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B2732685.png)

